N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide
CAS No.: 1465356-40-4
Cat. No.: VC6574270
Molecular Formula: C12H20ClN3O4S
Molecular Weight: 337.82
* For research use only. Not for human or veterinary use.
![N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide - 1465356-40-4](/images/structure/VC6574270.png)
Specification
CAS No. | 1465356-40-4 |
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Molecular Formula | C12H20ClN3O4S |
Molecular Weight | 337.82 |
IUPAC Name | N-[3-(aminomethyl)pentan-3-yl]-4-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C12H19N3O4S/c1-3-12(4-2,9-13)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3 |
Standard InChI Key | OEXFJAUGQOXJST-UHFFFAOYSA-N |
SMILES | CCC(CC)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide features a benzene ring substituted with a sulfonamide group at the 1-position and a nitro group at the 4-position. The sulfonamide nitrogen is further bonded to a 3-(aminomethyl)pentan-3-yl group, a branched aliphatic chain with a terminal primary amine. This combination of aromatic, sulfonamide, and amine functionalities creates a hybrid structure with polar and nonpolar regions, influencing its solubility, reactivity, and intermolecular interactions.
The molecular formula is C₁₂H₁₇N₃O₄S, with a calculated molecular weight of 299.35 g/mol. Key structural features include:
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Nitro group (─NO₂): A strong electron-withdrawing group that enhances the electrophilic character of the aromatic ring.
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Sulfonamide (─SO₂NH─): A polar group capable of hydrogen bonding and participating in acid-base reactions.
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3-(Aminomethyl)pentan-3-yl group: A sterically demanding aliphatic amine that may influence conformational flexibility and binding interactions.
Physicochemical Characteristics
The compound’s properties can be extrapolated from its functional groups:
Property | Value/Description |
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Solubility | Low in water; moderate in polar aprotic solvents (e.g., DMSO, DMF) |
Melting Point | Estimated 180–200°C (decomposition likely due to nitro group) |
LogP | ~2.1 (predicted, indicating moderate lipophilicity) |
pKa | Sulfonamide NH: ~10; Aliphatic NH₂: ~9.5 |
The nitro group’s electron-withdrawing effect reduces the basicity of the sulfonamide nitrogen, while the aliphatic amine remains protonatable under physiological conditions.
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis for this compound is documented in non-proprietary literature, a plausible route involves:
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Sulfonylation: Reacting 4-nitrobenzenesulfonyl chloride with 3-(aminomethyl)pentan-3-amine in the presence of a base (e.g., pyridine) to form the sulfonamide bond .
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Purification: Chromatography or recrystallization to isolate the product.
Reactivity Profile
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Nitro Group: Susceptible to reduction (e.g., catalytic hydrogenation) to form an amine.
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Sulfonamide: Participates in nucleophilic substitutions at the sulfur atom.
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Aliphatic Amine: Engages in acylation, alkylation, or Schiff base formation.
Application | Rationale |
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Antimicrobials | Sulfonamide backbone targets folate synthesis |
Anticancer Agents | Nitro group-induced DNA alkylation |
Enzyme Inhibitors | Sulfonamide interaction with catalytic sites |
Hazard Code | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
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Ventilation: Use in a fume hood to avoid inhalation.
Comparison with Structural Analogs
Compound | Key Differences | Bioactivity |
---|---|---|
Sulfadiazine | Pyrimidine ring instead of nitro | Antibacterial |
Nimesulide | Methanesulfonanilide scaffold | Anti-inflammatory |
3-Nitrobenzenesulfonamide | Lacks aliphatic amine | Enzyme inhibition |
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